molecular formula C14H15Cl2NO3 B1210917 VU0155041

VU0155041

Cat. No.: B1210917
M. Wt: 316.2 g/mol
InChI Key: VSMUYYFJVFSVCA-NEPJUHHUSA-N
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Description

VU0155041 is a synthetic organic compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has shown potential in the research of neurological disorders, particularly Parkinson’s disease, due to its ability to modulate glutamate neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

VU0155041 is synthesized through a series of chemical reactions involving the formation of a cyclohexanecarboxylic acid derivative. The synthetic route typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The production process involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

VU0155041 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

VU0155041 has several scientific research applications, including:

Mechanism of Action

VU0155041 exerts its effects by binding to the metabotropic glutamate receptor subtype 4 (mGluR4) at a site distinct from the glutamate binding site. This binding enhances the receptor’s response to glutamate, leading to increased neurotransmission. The compound’s action involves modulation of glutamate pathways, which play a crucial role in neurological functions and disorders .

Biological Activity

VU0155041 is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), which has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant research findings.

  • Chemical Name: cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid sodium salt
  • CAS Number: 1259372-69-4
  • Purity: ≥98%
  • Molecular Formula: C14H14Cl2NNaO3

This compound acts as a positive allosteric modulator at mGluR4 receptors, enhancing the receptor's response to glutamate without directly activating the receptor itself. This modulation can lead to neuroprotective effects and improvements in motor function in preclinical models of Parkinson's disease.

Parkinson's Disease Models

Research has demonstrated that this compound exhibits significant neuroprotective effects in rodent models of Parkinson's disease. Key findings include:

  • Histological Protection: In a study involving unilateral 6-hydroxydopamine (6-OHDA) lesions, this compound treatment resulted in approximately 40% histological protection against neuronal loss in the substantia nigra .
  • Motor Function Preservation: Behavioral tests indicated that this compound significantly preserved motor function following neurotoxic lesions, as evidenced by improved performance in tests such as the cylinder test and amphetamine-induced rotations .
  • Inflammatory Response Reduction: Treatment with this compound also reduced levels of inflammatory markers in the brains of treated animals, suggesting an anti-inflammatory effect .

Dose-Response Relationship

A detailed analysis of dose-response relationships indicated that varying doses of this compound (10–100 nmol) administered prior to and following lesioning produced significant protective effects, with optimal efficacy observed at specific concentrations .

Structural Insights

Recent studies utilizing cryo-electron microscopy have elucidated the structural basis for the interaction between this compound and mGluR4. These studies revealed that this compound binds within a unique allosteric pocket on the receptor, influencing its conformational state and enhancing its signaling capabilities when activated by glutamate .

Summary of Research Findings

StudyModelKey Findings
6-OHDA Lesion Model40% histological protection; significant motor function preservation.
Rodent ModelsDemonstrated efficacy in haloperidol-induced catalepsy and reserpine-induced akinesia.
Structural AnalysisIdentified binding interactions within mGluR4; confirmed PAM activity through structural dynamics.

Properties

Molecular Formula

C14H15Cl2NO3

Molecular Weight

316.2 g/mol

IUPAC Name

(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m1/s1

InChI Key

VSMUYYFJVFSVCA-NEPJUHHUSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O

Synonyms

VU 0155041
VU-0155041
VU0155041

Origin of Product

United States

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